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molecular formula C8H17NO3S B8577596 N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide

N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide

Cat. No. B8577596
M. Wt: 207.29 g/mol
InChI Key: YOSCZSZOKWZLSC-UHFFFAOYSA-N
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Patent
US09096619B2

Procedure details

A mixture of acetic acid 2-[cyclopropyl-(propane-1-sulfonyl)-amino]ethyl ester (1.7 g, 6.8 mmol) and KOH (0.57 g, 10.2 mmol) in 30 ml Methanol was stirred over night at room temperature. The solvent was evaporated the residue dissolved in ethyl acetate and subsequently extracted with water and 1 M KOH, dried over Na2SO4 and the solvent evaporated to obtain 0.46 g of product which was used purified by chromatography (253.5 mg of colorless oil)
Name
acetic acid 2-[cyclopropyl-(propane-1-sulfonyl)-amino]ethyl ester
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]([S:11]([CH2:14][CH2:15][CH3:16])(=[O:13])=[O:12])[CH2:5][CH2:6][O:7]C(=O)C)[CH2:3][CH2:2]1.[OH-].[K+]>CO>[CH:1]1([N:4]([CH2:5][CH2:6][OH:7])[S:11]([CH2:14][CH2:15][CH3:16])(=[O:13])=[O:12])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
acetic acid 2-[cyclopropyl-(propane-1-sulfonyl)-amino]ethyl ester
Quantity
1.7 g
Type
reactant
Smiles
C1(CC1)N(CCOC(C)=O)S(=O)(=O)CCC
Name
Quantity
0.57 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated the residue
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with water and 1 M KOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N(S(=O)(=O)CCC)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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